![molecular formula C21H15N3O B12893992 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone CAS No. 87988-08-7](/img/structure/B12893992.png)
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group and a pyridazinone moiety, making it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with ketones or esters, followed by further functionalization to introduce the phenyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone can be compared with other pyridazinone derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and antiplatelet effects.
Pyridazine: Exhibits antimicrobial and anticancer properties.
Pyrimidine: Used in the development of antiviral and anticancer drugs.
The uniqueness of this compound lies in its specific structural features and the combination of phenyl and pyridazinone moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
87988-08-7 |
|---|---|
Formule moléculaire |
C21H15N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone |
InChI |
InChI=1S/C21H15N3O/c25-19(15-8-3-1-4-9-15)14-18-21-17(12-7-13-22-21)20(24-23-18)16-10-5-2-6-11-16/h1-13H,14H2 |
Clé InChI |
NAKMXMBCAWGEOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
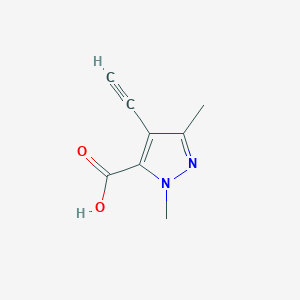
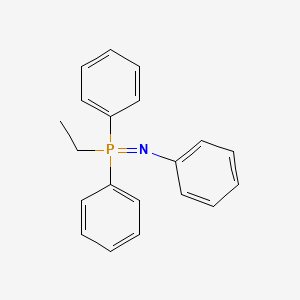
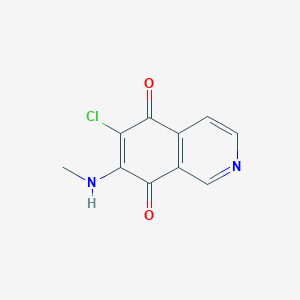

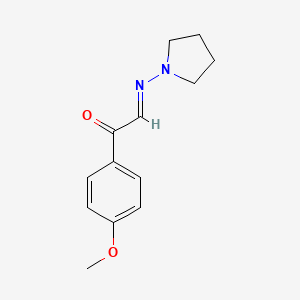
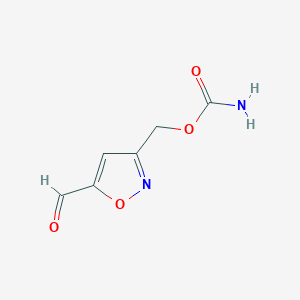
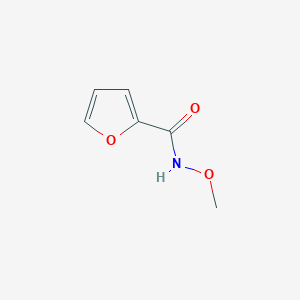

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
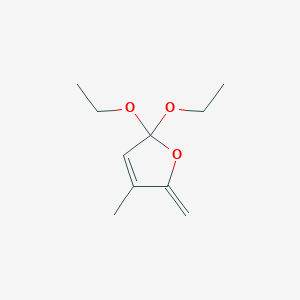
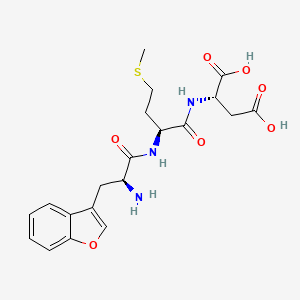
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
